Ammonium 4-chloro-m-cresolate
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Overview
Description
Ammonium 4-chloro-m-cresolate: is a chemical compound with the molecular formula C7H10ClNO. It is derived from 4-chloro-m-cresol, a compound known for its antiseptic and disinfectant properties . This compound is used in various applications, including scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium 4-chloro-m-cresolate can be synthesized through the reaction of 4-chloro-m-cresol with ammonium hydroxide. The reaction typically involves mixing 4-chloro-m-cresol with an aqueous solution of ammonium hydroxide under controlled temperature and pH conditions to form the ammonium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Ammonium 4-chloro-m-cresolate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and metal ion catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Quinone intermediates.
Substitution: Various substituted cresol derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium 4-chloro-m-cresolate is extensively used in scientific research due to its ability to activate ryanodine receptors (RyRs) and inhibit sarcoplasmic-endoplasmic reticulum Ca2+ ATPase (SERCA) pumps . This makes it valuable in studies related to calcium signaling and muscle physiology. Additionally, it is used in the development of antiseptics and disinfectants due to its antimicrobial properties .
Mechanism of Action
The compound exerts its effects primarily by interacting with ryanodine receptors (RyRs) and SERCA pumps. At certain concentrations, it activates RyRs, leading to the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm . This increase in intracellular Ca2+ levels can trigger various cellular responses. Additionally, it inhibits SERCA pumps, which are responsible for pumping Ca2+ back into the sarcoplasmic reticulum, thereby prolonging the elevated Ca2+ levels .
Comparison with Similar Compounds
4-chloro-3-methylphenol (p-chlorocresol): A potent disinfectant and antiseptic used in various medicinal and cosmetic products.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another disinfectant with similar antimicrobial properties.
Uniqueness: Ammonium 4-chloro-m-cresolate is unique due to its dual role in activating ryanodine receptors and inhibiting SERCA pumps, making it particularly useful in research focused on calcium signaling pathways . Its ammonium salt form also enhances its solubility in aqueous solutions, which can be advantageous in various applications.
Properties
CAS No. |
85283-55-2 |
---|---|
Molecular Formula |
C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
azanium;4-chloro-3-methylphenolate |
InChI |
InChI=1S/C7H7ClO.H3N/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;1H3 |
InChI Key |
FXGHYYVQNQFRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[O-])Cl.[NH4+] |
Origin of Product |
United States |
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